molecular formula C9H7BF5K B14796881 Potassium ((1S,3R)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate

Potassium ((1S,3R)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate

Cat. No.: B14796881
M. Wt: 260.06 g/mol
InChI Key: ALSHDQKLSZXZAX-WSZWBAFRSA-N
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Description

Potassium [(1S,3R)-2,2-difluoro-3-phenylcyclopropyl]trifluoroboranuide is a chemical compound known for its unique structure and reactivity. It is a member of the organotrifluoroborate family, which are compounds containing a boron atom bonded to three fluorine atoms and an organic group. This compound is particularly interesting due to its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [(1S,3R)-2,2-difluoro-3-phenylcyclopropyl]trifluoroboranuide typically involves the reaction of a suitable cyclopropyl precursor with a boron reagent. One common method is the reaction of (1S,3R)-2,2-difluoro-3-phenylcyclopropyl bromide with potassium trifluoroborate in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium [(1S,3R)-2,2-difluoro-3-phenylcyclopropyl]trifluoroboranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

Potassium [(1S,3R)-2,2-difluoro-3-phenylcyclopropyl]trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential use in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which potassium [(1S,3R)-2,2-difluoro-3-phenylcyclopropyl]trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a nucleophilic partner, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. The specific pathways involved depend on the nature of the reaction and the other reagents present.

Comparison with Similar Compounds

Similar Compounds

  • Potassium [(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]trifluoroboranuide
  • Potassium [(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]trifluoroboranuide

Uniqueness

Potassium [(1S,3R)-2,2-difluoro-3-phenylcyclopropyl]trifluoroboranuide is unique due to its specific stereochemistry and the presence of both difluoro and phenyl groups on the cyclopropyl ring. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.

Properties

Molecular Formula

C9H7BF5K

Molecular Weight

260.06 g/mol

IUPAC Name

potassium;[(1S,3R)-2,2-difluoro-3-phenylcyclopropyl]-trifluoroboranuide

InChI

InChI=1S/C9H7BF5.K/c11-9(12)7(8(9)10(13,14)15)6-4-2-1-3-5-6;/h1-5,7-8H;/q-1;+1/t7-,8-;/m0./s1

InChI Key

ALSHDQKLSZXZAX-WSZWBAFRSA-N

Isomeric SMILES

[B-]([C@H]1[C@@H](C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+]

Canonical SMILES

[B-](C1C(C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+]

Origin of Product

United States

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